molecular formula C9H12N2S B095036 (2,5-Dimethyl-phenyl)-thiourea CAS No. 16738-19-5

(2,5-Dimethyl-phenyl)-thiourea

Cat. No.: B095036
CAS No.: 16738-19-5
M. Wt: 180.27 g/mol
InChI Key: VSUIANYSDDKYJI-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-phenyl)-thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of (2,5-dimethylphenyl)thiourea are enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system.

Mode of Action

(2,5-dimethylphenyl)thiourea interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase by (2,5-dimethylphenyl)thiourea can affect the carbohydrate metabolism pathway, potentially leading to a decrease in the breakdown of complex carbohydrates into simple sugars . The inhibition of AChE and BuChE can impact the cholinergic system, which plays a key role in the transmission of nerve impulses .

Pharmacokinetics

It is known that thiourea derivatives are generally well absorbed and excreted largely unchanged via the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The inhibition of the target enzymes by (2,5-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase can potentially lead to a decrease in blood sugar levels . The inhibition of AChE and BuChE can affect nerve impulse transmission, potentially leading to changes in neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,5-dimethylphenyl)thiourea. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Properties

IUPAC Name

(2,5-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUIANYSDDKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168281
Record name Urea, 2-thio-1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-19-5
Record name N-(2,5-Dimethylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 2-thio-1-(2,5-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 2-thio-1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16738-19-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea as revealed by its crystal structure?

A1: The crystal structure analysis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea reveals several important structural features:

  • Anti conformation: The thioamide C=S and amide C=O bonds are oriented in opposite directions (anti) to each other within the molecule []. Similarly, the two N—H bonds are also anti to each other.
  • Intramolecular hydrogen bonding: A hydrogen bond is present between the N—H group and the oxygen atom (N—H⋯O), contributing to the molecule's overall stability [].
  • Intermolecular hydrogen bonding and dimer formation: In the crystal lattice, molecules of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea are linked together in pairs (forming dimers) through N—H⋯S hydrogen bonds []. This type of intermolecular interaction can influence the compound's physical properties.

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